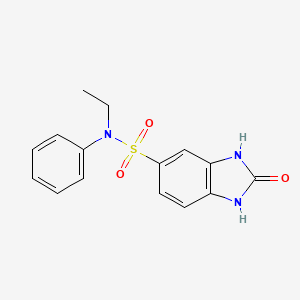

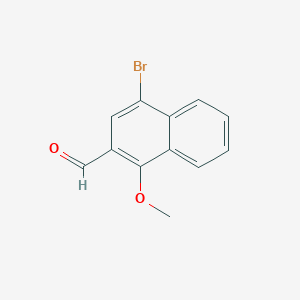

![molecular formula C14H11ClN2O B2797281 (3-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2177060-38-5](/img/structure/B2797281.png)

(3-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound . It’s a member of the pyrazolopyridines family, which are possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Synthesis Analysis

The synthesis of similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, has been described in the literature . The process involves dissolving the appropriate amines in isopropanol, adding concentrated HCl, and then refluxing the mixture for 12–48 hours .Molecular Structure Analysis

Pyrrolo[3,4-b]pyridines are bicyclic heterocyclic compounds . They can present two isomeric structures: 1H- and 2H-isomers . The structure of the compound you mentioned would likely be similar, with the addition of a 3-chlorophenyl group and a methanone group.Applications De Recherche Scientifique

Structural Studies

- Isomorphous Structures and Chlorine-Methyl Exchange: Research has shown that isomorphous structures related to the chemical compound , such as methyl- and chloro-substituted heterocyclic analogues, obey the chlorine-methyl exchange rule. These structures exhibit extensive disorder, and their detailed analysis contributes to the understanding of isomorphism in similar compounds (Rajni Swamy et al., 2013).

Antimicrobial and Anticancer Applications

- Novel Pyrazole Derivatives: A study on novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, demonstrated potential as antimicrobial and anticancer agents. The synthesized compounds showed higher anticancer activity than the reference drug doxorubicin and exhibited good to excellent antimicrobial activity (Hafez et al., 2016).

Molecular Docking and Antimicrobial Activity

- Molecular Structure, Spectroscopic, and Antimicrobial Activity Studies: Research on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone highlighted its antimicrobial properties. Molecular docking and spectroscopic analysis revealed insights into its structure and potential for antimicrobial applications (Sivakumar et al., 2021).

Synthesis and Characterization

- One-Pot Synthesis of Highly Substituted Pyrroles: A study on the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective heterogeneous nanocatalyst explored new methodologies for creating compounds with potential biological activities. The research highlights the synthesis process and characterizes the compounds through various spectroanalytical techniques, contributing to the development of novel pyrrole derivatives (Saeidian et al., 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been studied for their antitubercular properties . They have shown activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Related compounds have shown to affect the pathways related to inflammation and tuberculosis .

Pharmacokinetics

For instance, some pyrazolo[3,4-b]pyridines have a ClogP value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .

Result of Action

Related compounds have shown to exhibit potent anti-inflammatory effects and activity against Mycobacterium tuberculosis .

Propriétés

IUPAC Name |

(3-chlorophenyl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c15-12-5-1-3-10(7-12)14(18)17-8-11-4-2-6-16-13(11)9-17/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEKHXYUNBNBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)C3=CC(=CC=C3)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

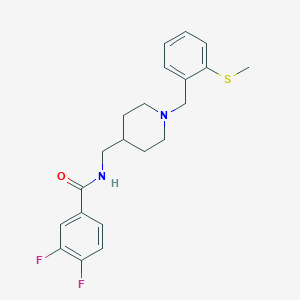

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797201.png)

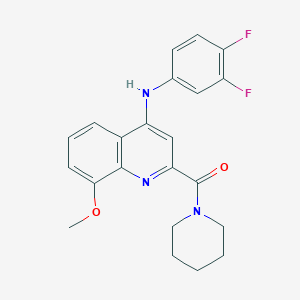

![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2797203.png)

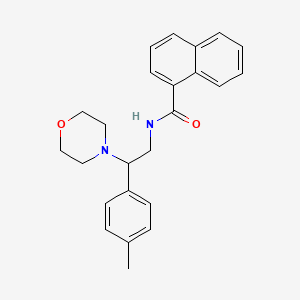

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2797204.png)

![N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2797205.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one](/img/structure/B2797211.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2797213.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2797214.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2797215.png)